
Nebidrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nebidrazine is a centrally-acting hypotensive agent known for its ability to induce dose-dependent hypotension and bradycardia when administered intracerebroventricularly. It demonstrates weaker cardiovascular effects compared to clonidine and has significantly lower sedative potential . This compound is primarily used in research settings to explore its pharmacological profile and potential therapeutic applications in managing hypertension through central alpha-autoreceptor stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nebidrazine involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the final product. The reaction conditions typically include:
Step 1: Reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions.
Step 2: Cyclization with cyanogen bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reflux: of 2,4-dichlorobenzaldehyde with hydrazine hydrate.
Cyclization: with cyanogen bromide in industrial reactors.
Purification: through crystallization and recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Nebidrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with varying functional groups.
Scientific Research Applications
Nebidrazine has a wide range of scientific research applications, including:
Mechanism of Action
Nebidrazine exerts its effects through central alpha-autoreceptor stimulation. It induces hypotension and bradycardia by:
Binding to central alpha-autoreceptors: This action reduces sympathetic outflow, leading to decreased blood pressure and heart rate.
Involvement of central histamine receptors: Chemical sympathectomy and metiamide studies suggest that central histamine receptors play a role in this compound’s cardiovascular effects.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another centrally-acting hypotensive agent with stronger cardiovascular effects and higher sedative potential.
Methyldopa: A centrally-acting antihypertensive agent with a different mechanism of action involving the conversion to alpha-methyl norepinephrine.
Uniqueness of Nebidrazine
Selective Central Mechanism: Unlike clonidine, this compound does not affect peripheral alpha-adrenoceptors, indicating a selective central mechanism.
Lower Sedative Potential: This compound has significantly lower sedative potential compared to clonidine, making it a preferable option for research involving conscious subjects.
This compound’s distinct pharmacological profile and selective central mechanism make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
55248-23-2 |
|---|---|
Molecular Formula |
C9H8Cl2N6 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H8Cl2N6/c10-7-2-1-3-8(11)6(7)4-13-15-9-16-14-5-17(9)12/h1-5H,12H2,(H,15,16)/b13-4+ |
InChI Key |
KHCYGOIWSWLPNL-YIXHJXPBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NN=CN2N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-3-(2,6-dichlorobenzylidenehydrazino)-1,2,4-triazole FLA 136 FLA 136, monohydrochloride FLA-136 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





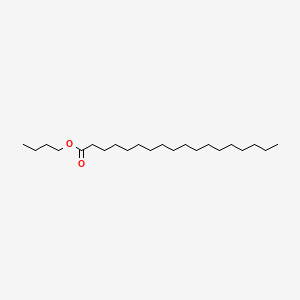
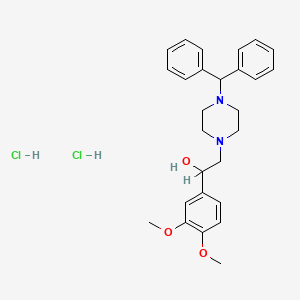


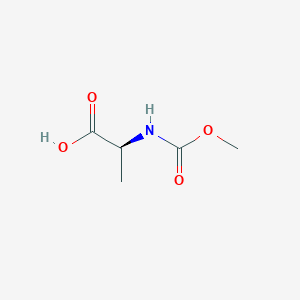
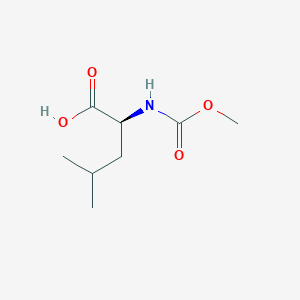

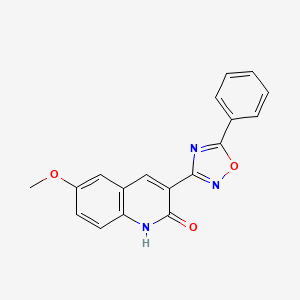

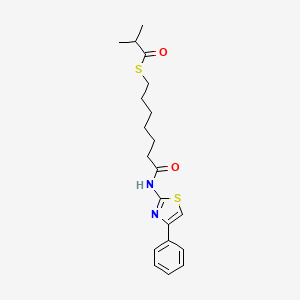
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)
